molecular formula C15H13FO3 B6398313 3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid CAS No. 1261925-60-3

3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6398313
CAS No.: 1261925-60-3
M. Wt: 260.26 g/mol
InChI Key: PMELHILXHLYVSZ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound is characterized by the presence of a fluorine atom, a methyl group, and a methoxy group attached to a benzoic acid core. The unique structural features of this compound make it an important building block in various chemical syntheses and applications.

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-10(5-4-8-13(9)16)11-6-3-7-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMELHILXHLYVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689257
Record name 3'-Fluoro-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-60-3
Record name 3'-Fluoro-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boronic acid derivative, such as 3-fluoro-2-methylphenylboronic acid, and a halogenated benzoic acid derivative under palladium catalysis .

Industrial Production Methods

Industrial production of 3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Common reagents used in these reactions include palladium catalysts, base (e.g., sodium carbonate), and solvents like 1,4-dioxane and water .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is utilized in the production of liquid crystals and other advanced materials

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the methoxy group in 3-(3-Fluoro-2-methylphenyl)-2-methoxybenzoic acid imparts unique chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

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